t-Butyloxycarbonyl-aminooxy-polyethylene glycol-3-thiol, commonly referred to as t-Boc-Aminooxy-PEG3-thiol, is a bifunctional polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation applications. This compound features a t-Boc-protected aminooxy group and a thiol-reactive moiety, enabling selective conjugation to biomolecules. Its primary applications include enhancing the solubility, stability, and pharmacokinetics of drugs, particularly in the development of antibody-drug conjugates and PEGylated peptides or proteins .
The compound is classified under PEGylation reagents, specifically designed for use in bioconjugation techniques. It is commercially available from various suppliers, including AxisPharm and BroadPharm, which provide high-purity products suitable for research applications . The chemical structure can be denoted by its CAS number 2055040-71-4, indicating its unique identity in chemical databases.
The synthesis of t-Boc-Aminooxy-PEG3-thiol typically involves several steps:
The synthetic route often employs methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the desired scale and complexity of the final product. Reaction conditions, including temperature and solvent choice, are optimized to enhance yield and purity .
The molecular structure of t-Boc-Aminooxy-PEG3-thiol consists of:
The molecular formula can be represented as C₁₄H₃₁N₃O₇S, with a molecular weight of approximately 355.48 g/mol. The presence of both hydrophilic (PEG) and reactive groups makes it highly versatile for biochemical applications .
t-Boc-Aminooxy-PEG3-thiol participates in several key reactions:
These reactions are typically carried out under mild conditions to preserve the integrity of sensitive biomolecules. Reaction kinetics are influenced by factors such as pH, temperature, and concentration of reactants .
The mechanism by which t-Boc-Aminooxy-PEG3-thiol functions involves:
This dual reactivity allows for precise control over the conjugation process, enabling researchers to create complex bioconjugates tailored for specific therapeutic applications .
Relevant analyses often include NMR spectroscopy and mass spectrometry to confirm structure and purity during synthesis .
t-Butyloxycarbonyl-aminooxy-polyethylene glycol-3-thiol is widely used in several scientific domains:
Molecular Architecture
Reaction Mechanisms
Physicochemical Properties
Table 1: Key Properties of t-Boc-Aminooxy-PEG3-thiol
Property | Value | Source |
---|---|---|
CAS Number | 1895922-75-4 | [1] [3] |
Molecular Weight | 325.4 g/mol | [1] [6] |
Purity | ≥95% | [3] [6] |
Solubility | Water, DMSO, Methanol | [1] |
Key Functional Groups | t-Boc-aminooxy, Thiol | [1] [9] |
Primary Applications | ADCs, PROTACs, Surface coating | [4] [8] |
Evolution of PEG-Based Crosslinkers
Early bioconjugation relied on homobifunctional linkers (e.g., disuccinimidyl suberate), which caused aggregation due to poor selectivity. The introduction of heterobifunctional PEG linkers in the 2000s enabled controlled stepwise reactions. Thiol-PEG derivatives emerged as pivotal tools due to:
Role of t-Boc-Aminooxy-PEG3-thiol in Advancing Specificity
Compared to first-generation thiol linkers (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate, SPDP), this compound enables dual-chemoselectivity:
Table 2: Milestones in Thiol-PEG Linker Development
Era | Linker Type | Limitations | Advancements | |
---|---|---|---|---|
1980s | Homobifunctional (e.g., DSS) | Random crosslinking, aggregation | Site-specificity via asymmetric linkers | |
1990s | SPDP | Disulfide instability | Stable thioether bonds | |
2000s | Maleimide-PEGₙ-NHS | Hydrolysis, poor solubility | Incorporation of PEG spacers | |
2010s–Present | t-Boc-Aminooxy-PEG3-thiol | None | Orthogonal reactivity, oxime ligation | [8] [9] |
Mechanism of Protection and Deprotection
The tert-butoxycarbonyl (t-Boc) group serves as an acid-labile protector for the aminooxy functionality:
Advantages in Bioconjugation Workflows
Table 3: Comparative Analysis of Deprotection Conditions
Condition | Time | Efficiency | Compatibility | |
---|---|---|---|---|
50% TFA in DCM | 30 min | >95% | Organic-phase reactions | |
0.1 M HCl (aq.) | 60 min | 90% | Aqueous bioconjugation | |
Citrate buffer (pH 3.0) | 120 min | 80% | Protein-sensitive contexts | [2] [5] [9] |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3